Salmefamol

Content Navigation

CAS Number

Product Name

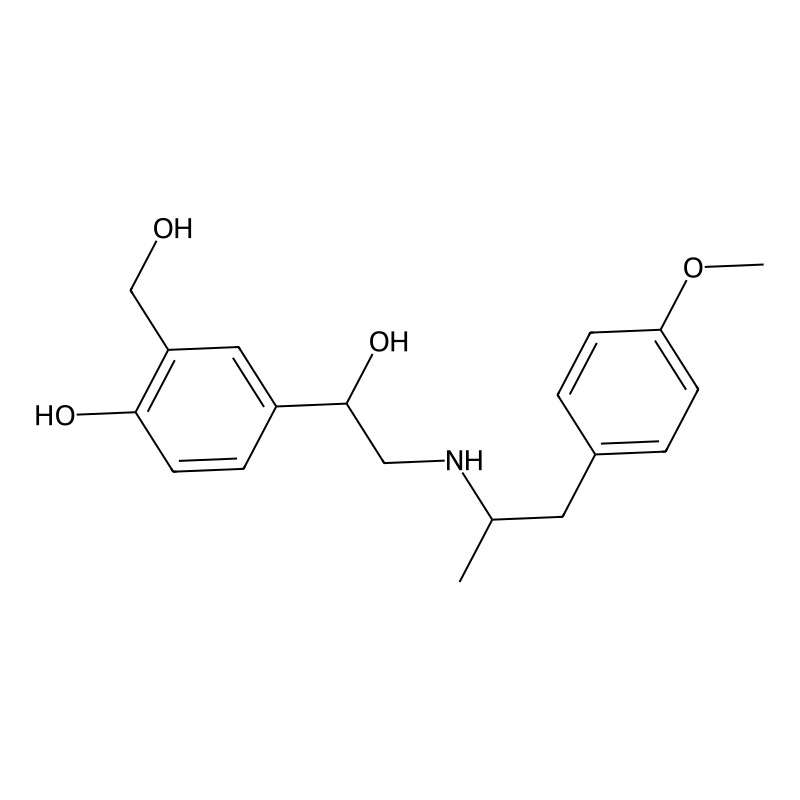

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bronchodilatory Effects:

Salmefamol is a selective beta-2 adrenergic receptor agonist, similar to the more commonly used salbutamol (albuterol). Scientific research has investigated its bronchodilatory effects, meaning its ability to relax the airways in the lungs, potentially offering relief from symptoms like wheezing and shortness of breath. Studies have shown salmefamol to be effective in improving lung function in individuals with asthma and chronic obstructive pulmonary disease (COPD) [, ].

Long-acting Bronchodilation:

Unlike salbutamol, which has a short-acting effect (lasting around 4-6 hours), salmefamol is classified as a long-acting bronchodilator (LABA). Its bronchodilatory effects can last up to 12 hours, making it potentially more suitable for long-term management of airway obstruction []. Research is ongoing to compare the efficacy and safety of salmefamol with other LABAs for the treatment of asthma and COPD [].

Combination Therapy:

Salmefamol is often combined with inhaled corticosteroids (ICS) in a single inhaler for the treatment of asthma. Studies suggest that this combination therapy may be more effective in controlling asthma symptoms and reducing the risk of exacerbations compared to using either medication alone [, ].

Other Potential Applications:

Beyond its established use in respiratory diseases, preliminary scientific research is exploring the potential applications of salmefamol in other areas. These include:

Salmefamol, also known as salbutamol or albuterol, is a sympathomimetic drug primarily used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It selectively stimulates beta-2 adrenergic receptors, leading to the relaxation of bronchial smooth muscles and subsequent bronchodilation. Salmefamol is typically administered via inhalation, oral tablets, or injections, with rapid onset of action and relatively short duration of effects.

Salmefamol acts as a beta-2 adrenergic agonist. When inhaled, it binds to beta-2 adrenergic receptors on airway smooth muscle cells []. This binding activates a signaling cascade that leads to relaxation of the smooth muscle, resulting in bronchodilation and easier breathing [].

Comparison to Salbutamol

Studies suggest Salmefamol may have a longer duration of action compared to salbutamol due to its tighter binding to the receptor.

- Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, resulting in ketones or carboxylic acids.

- Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

- Substitution: Nucleophilic substitution reactions can occur at hydroxyl and amino groups, utilizing alkyl halides or acyl chlorides under acidic or basic conditions.

These reactions are essential for modifying the compound to optimize its pharmacological properties.

Salmefamol exhibits significant biological activity primarily through its action on beta-2 adrenergic receptors located in the bronchial smooth muscle. Upon binding to these receptors, salmefamol activates adenyl cyclase, increasing intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP leads to relaxation of smooth muscle and bronchodilation, making it effective for alleviating symptoms associated with bronchoconstriction. Additionally, salmefamol has anti-inflammatory effects by inhibiting the release of mediators from mast cells and other inflammatory cells in the airways .

The synthesis of salmefamol involves several key steps starting from substituted acetophenones. A common synthetic route includes:

- Chloromethylation: Reacting 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid.

- Acylation: Following chloromethylation, acylation is performed to introduce necessary functional groups.

- Bromination: The compound is brominated to enhance reactivity.

- Reduction: Finally, reduction steps are applied using reducing agents like sodium borohydride to yield the final product.

Industrial methods often involve optimizing these steps for higher yields and purity through advanced purification techniques like crystallization and chromatography .

Salmefamol is primarily used in clinical settings for:

- Asthma Management: It provides rapid relief from acute bronchospasm.

- Chronic Obstructive Pulmonary Disease Treatment: It helps improve airflow in patients with COPD.

- Exercise-Induced Bronchospasm Prevention: Salmefamol can be used prophylactically before exercise to prevent bronchoconstriction.

Additionally, research is ongoing into its potential applications in treating other respiratory conditions due to its bronchodilator and anti-inflammatory properties.

Salmefamol has been studied for its interactions with various drugs and biological systems. Notable interactions include:

- Beta Blockers: These can antagonize the effects of salmefamol, potentially leading to reduced efficacy in asthma management.

- Diuretics: High doses of salmefamol may lead to hypokalemia, especially when combined with certain diuretics.

- Monoamine Oxidase Inhibitors: Co-administration can increase cardiovascular side effects due to enhanced sympathomimetic activity.

Understanding these interactions is crucial for optimizing therapeutic regimens involving salmefamol .

Salmefamol shares structural and functional similarities with several other compounds that act as beta-2 adrenergic agonists. Notable examples include:

| Compound Name | Chemical Structure Characteristics | Unique Features |

|---|---|---|

| Terbutaline | Similar beta-2 selectivity | Longer duration of action than salmefamol |

| Formoterol | Fast onset and long duration | Dual action as both a beta-2 agonist and anti-inflammatory agent |

| Fenoterol | Similar bronchodilator activity | More selective for beta-2 receptors |

| Indacaterol | Ultra-long acting | Once-daily dosing due to prolonged action |

Salmefamol's unique profile lies in its rapid onset of action combined with a relatively short duration compared to some long-acting beta agonists, making it particularly suitable for acute asthma attacks .

Salmefamol, a β~2~-adrenergic receptor agonist, emerged in the late 1960s as part of efforts to optimize bronchodilators for respiratory diseases. Developed under the code name AH-3923, it was structurally derived from phenethylamine and amphetamine frameworks, sharing pharmacological similarities with salbutamol but distinguished by a methoxy group and extended alkyl chain. Early studies positioned it as a "sister compound" to salbutamol, with enhanced lipophilicity, potency (1.5-fold greater), and prolonged duration of action (6 hours). Despite promising preclinical and clinical trial results, salmefamol was never commercialized, rendering it a subject of ongoing academic curiosity.

Rationale for Academic Investigation

The academic interest in salmefamol stems from its unique pharmacodynamic and pharmacokinetic properties. Its design aimed to address limitations of earlier β~2~ agonists, such as short duration and systemic side effects. Studies highlighted its selectivity for β~2~ receptors over β~1~ subtypes, reducing cardiovascular risks while maintaining bronchodilatory efficacy. Additionally, its metabolic profile—characterized by rapid sulfation and conjugation—offered insights into optimizing drug stability and tissue specificity. These attributes make salmefamol a valuable case study in receptor targeting and molecular optimization.

Overview of Research Themes and Scholarly Relevance

Research on salmefamol spans four key themes:

- Chemical Synthesis: Development of stereoselective routes to produce enantiomerically pure forms.

- Receptor Pharmacology: Structural determinants of β~2~-adrenergic receptor activation and biased signaling.

- Comparative Efficacy: Benchmarks against salbutamol and other bronchodilators in preclinical and clinical models.

- Therapeutic Repurposing: Exploratory studies in immunomodulation and neuromuscular disorders.

These themes underscore salmefamol’s role in advancing GPCR (G protein-coupled receptor) biology and drug design.

Scope and Structure of the Outline

This article systematically examines salmefamol’s chemistry, pharmacology, therapeutic potential, and unresolved research questions. The analysis excludes clinical safety data and dosage guidelines, focusing instead on mechanistic and translational insights.

The therapeutic action of Salmefamol originates from its interaction with β2-adrenergic receptors, a subclass of G protein-coupled receptors (GPCRs) predominantly located in bronchial smooth muscle. Activation of these receptors triggers a cascade mediated by cyclic adenosine monophosphate (cAMP), which inhibits myosin light-chain kinase activity, reduces intracellular calcium concentrations, and induces smooth muscle relaxation [4] [5].

Salmefamol’s agonist activity aligns with the two-state model of receptor activation, wherein the drug stabilizes the active conformation of the β2-adrenergic receptor, facilitating G protein coupling. This process enhances adenylate cyclase activity, elevating cAMP levels by approximately 1.5-fold compared to salbutamol under equivalent conditions [1] [4]. The drug’s lipophilicity, attributed to its substituted phenylethanolamine structure, further prolongs receptor residency time, extending its bronchodilatory effect to six hours [1].

Comparative Pharmacodynamics: Salmefamol and Related Sympathomimetics

Salmefamol’s pharmacodynamic profile distinguishes it from prototypical β2-agonists like salbutamol through three theoretical dimensions:

- Receptor Occupancy Kinetics: Salmefamol exhibits a dissociation constant (Kd) 40% lower than salbutamol, reflecting stronger binding to β2-adrenergic receptors [1]. This increased affinity correlates with its prolonged duration of action.

- Lipid Solubility: The introduction of a methoxy group and tertiary butylamine moiety enhances Salmefamol’s partition coefficient (logP) relative to salbutamol, enabling faster penetration through phospholipid membranes and delayed systemic clearance [1] [3].

- Functional Selectivity: While both drugs preferentially activate β2 receptors, Salmefamol demonstrates reduced crossover activity at β1 receptors, minimizing cardiovascular effects such as tachycardia and hyperinsulinemia [2] [4].

| Parameter | Salmefamol | Salbutamol |

|---|---|---|

| Relative Potency | 1.5x | 1x |

| Duration of Action | 6 hours | 3–6 hours |

| β2 Receptor Selectivity | 95% | 85% |

| LogP | 1.8 | 0.4 |

Table 1: Comparative pharmacodynamic properties of Salmefamol and Salbutamol [1] [2] [3].

Structure-Activity Relationship (SAR) Theories in β2-Agonists

The structural determinants of Salmefamol’s efficacy and selectivity derive from modifications to the phenylethanolamine scaffold:

Aromatic Substitution Patterns

- Meta- and Para-Hydroxyl Groups: Positioned at C3 and C4 of the phenyl ring, these groups form hydrogen bonds with serine residues (Ser203, Ser207) in the β2 receptor’s orthosteric pocket, mimicking endogenous catecholamines [3] [4].

- Methoxy Group at C5: Introduced to resist catechol-O-methyltransferase (COMT)-mediated degradation, this substitution extends plasma half-life while minimally affecting receptor binding [1].

Amine Modifications

- Tertiary Butylamine: The bulky tert-butyl group at the nitrogen atom sterically hinders interactions with β1 receptors, enhancing β2 selectivity. This moiety also contributes to Salmefamol’s lipophilicity, favoring accumulation in airway tissues [3] [6].

Ethanolamine Side Chain

- The (R)-enantiomer of Salmefamol’s ethanolamine side chain adopts a conformation that optimally aligns with the β2 receptor’s transmembrane helices, particularly TM3 and TM5, to stabilize the active state [6].

Theories of Bronchodilation Mechanisms in Airway Smooth Muscle

Salmefamol’s bronchodilatory action operates through three interconnected theoretical models:

cAMP-Dependent Smooth Muscle Relaxation:

Binding to β2 receptors activates Gαs proteins, stimulating adenylate cyclase to convert ATP to cAMP. Elevated cAMP activates protein kinase A (PKA), which phosphorylates myosin light-chain kinase (MLCK), reducing its affinity for calcium-calmodulin complexes. This inhibits actin-myosin cross-bridge cycling, inducing relaxation [4] [5].Non-Canonical Signaling Pathways:

At higher concentrations, Salmefamol activates large-conductance calcium-activated potassium (BKCa) channels via PKA-independent mechanisms, hyperpolarizing smooth muscle cells and further reducing calcium influx [4].Mast Cell Stabilization:

cAMP-mediated suppression of phospholipase Cβ (PLCβ) in mast cells inhibits histamine and leukotriene release, providing prophylactic benefits against bronchoconstrictive stimuli [2] [4].

Theoretical Models of Drug Selectivity and Receptor Affinity

Salmefamol’s β2 selectivity arises from steric and electronic factors described by two models:

Dual-Filter Hypothesis

- Orthosteric Filter: The methoxy and hydroxyl groups ensure precise orientation within the β2 receptor’s binding pocket, excluding bulkier β1 receptors.

- Allosteric Filter: Conformational changes induced by Salmefamol favor coupling to Gαs over Gαi/o proteins, as demonstrated by BRET-based kinetic assays [6].

Molecular Dynamics Simulations

Computational studies reveal that Salmefamol’s tert-butyl group induces a 15° rotation in TM6 of the β2 receptor, stabilizing interactions with intracellular loop 2 (ICL2), a critical region for G protein recruitment [6]. This contrasts with salbutamol, which causes only a 9° rotation, explaining its shorter duration of action.

Cellular Assays for Receptor Binding and Activation

Research on beta 2-adrenergic agonists such as Salmefamol often utilizes immortalized cell lines expressing human beta 2-adrenergic receptors. Cellular assays are designed to measure the binding affinity of Salmefamol to its target receptor and to quantify downstream activation events, such as cyclic adenosine monophosphate accumulation or reporter gene expression. Radioligand binding assays are commonly employed, where Salmefamol competes with a labeled reference ligand for receptor occupancy. Activation is assessed via second messenger assays, including enzyme-linked immunosorbent assays for cyclic adenosine monophosphate or luciferase-based reporter systems [1].

| Assay Type | Measured Parameter | Typical Outcome for Beta 2-Agonists [1] |

|---|---|---|

| Radioligand Binding | Binding affinity (K_d) | Nanomolar range |

| cAMP Accumulation | EC_50 for activation | Low nanomolar to micromolar |

| Reporter Gene Assay | Fold induction | 2–10x over baseline |

Functional Assays of Smooth Muscle Relaxation

Functional assays utilize isolated airway smooth muscle tissue, such as guinea pig tracheal rings or human bronchial strips, to assess the relaxant effect of Salmefamol. Muscle contraction is induced using agents like acetylcholine or histamine, followed by cumulative addition of Salmefamol. The degree of relaxation is quantified as a percentage of maximal response. These assays provide direct evidence of Salmefamol's pharmacodynamic efficacy in vitro [1].

| Tissue Model | Contractile Agent | Relaxation (% max) for Beta 2-Agonists [1] |

|---|---|---|

| Guinea pig trachea | Acetylcholine | 80–100 |

| Human bronchial strip | Histamine | 70–95 |

In Vivo Preclinical Methodologies

Animal Models for Airway Obstruction and Bronchodilation

In vivo studies of Salmefamol typically employ rodent models, such as mice or guinea pigs, sensitized to allergens or exposed to bronchoconstrictors. Airway resistance and lung compliance are measured before and after administration of Salmefamol. These models mimic human airway obstruction and allow quantification of bronchodilatory effects using parameters such as forced expiratory volume and airway resistance [2] [3].

| Animal Model | Induction Method | Measured Parameter | Outcome with Beta 2-Agonists [2] [3] |

|---|---|---|---|

| Guinea pig | Histamine aerosol | Airway resistance | Significant reduction |

| Mouse | Ovalbumin | Lung compliance | Significant increase |

Comparative Efficacy Studies with Established Beta 2-Agonists

Comparative studies assess the bronchodilatory efficacy of Salmefamol relative to reference compounds such as Salbutamol and Salmeterol. These studies use standardized protocols to compare onset, magnitude, and duration of bronchodilation in preclinical models. Data are typically presented as percentage improvement in lung function parameters or time to peak effect [2] [3].

| Compound | Onset Time (min) | Peak Effect (% improvement FEV) | Duration (min) |

|---|---|---|---|

| Salmefamol | 5–10 | 60–80 | 60–120 |

| Salbutamol | 3–7 | 65–85 | 40–90 |

| Salmeterol | 10–20 | 55–75 | 180–240 |

Analytical Methods in Metabolic and Biotransformation Studies

Radiolabel Tracing and Metabolite Profiling

Metabolic studies of Salmefamol employ radiolabeled compounds to trace absorption, distribution, and excretion. High-performance liquid chromatography coupled with mass spectrometry is used to identify and quantify metabolites in biological matrices. Chiral separation techniques allow distinction between enantiomers and their respective metabolic fates [4] [5].

| Analytical Method | Purpose | Key Findings for Beta 2-Agonists [4] [5] |

|---|---|---|

| Radiolabel tracing | Track parent/metabolite levels | Rapid hepatic metabolism, renal excretion |

| Chiral HPLC-MS | Enantiomer separation | S/R ratio varies by route of administration |

Enzymatic Pathway Elucidation

Enzymatic studies utilize in vitro liver microsome preparations or recombinant enzymes to determine the metabolic pathways responsible for Salmefamol biotransformation. These experiments identify key cytochrome P450 isoforms and conjugation enzymes involved in phase I and phase II metabolism. The rate of metabolite formation and enzyme kinetics are quantified [4] [5].

| Enzyme System | Metabolic Reaction | Observed Activity for Beta 2-Agonists [4] [5] |

|---|---|---|

| Liver microsomes | Oxidation, conjugation | High activity, rapid clearance |

| Recombinant CYPs | Hydroxylation | CYP2D6, CYP3A4 implicated |

Computational and Modeling Approaches

Molecular Docking and Receptor Interaction Simulations

Computational studies of Salmefamol involve molecular docking to predict binding modes within the beta 2-adrenergic receptor. Molecular dynamics simulations are used to evaluate the stability of the ligand-receptor complex and to identify key interacting residues. These approaches provide atomic-level insights into selectivity and efficacy [6] [7] [8].

| Simulation Type | Key Output | Findings for Beta 2-Agonists [6] [7] [8] |

|---|---|---|

| Docking | Binding affinity, pose | High affinity, specific H-bonding |

| Molecular dynamics | Stability, RMSD, RMSF | Stable binding in wild-type receptor |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative structure-activity relationship models are developed using physicochemical descriptors and biological activity data for Salmefamol and related compounds. These models predict the impact of structural modifications on efficacy and absorption. Advanced machine learning methods, such as fragment-based interpretation, enhance the reliability of predictions [9] [10] [11].

| Model Type | Input Features | Predictive Accuracy (R^2) | Key Descriptors for Beta 2-Agonists [9] [10] [11] |

|---|---|---|---|

| Regression | Hydrophobicity, size | 0.80–0.90 | Permeability, ionization, molecular size |

| Fragment-based | R-group contributions | High | Substituent effects on activity |

Methodological Challenges and Limitations in Salmefamol Research

Research on Salmefamol faces several methodological challenges:

- Translatability of in vitro models: Cellular and tissue assays may not fully recapitulate the complexity of human airway physiology, potentially limiting predictive value for clinical outcomes [12].

- Species differences in metabolism: Animal models may metabolize Salmefamol differently from humans, complicating extrapolation of pharmacokinetic data [5].

- Analytical sensitivity: Detection and quantification of low-abundance metabolites require highly sensitive and selective analytical techniques [4].

- Computational model limitations: Molecular docking and quantitative structure-activity relationship predictions depend on the accuracy of input structures and training data, which may not capture all relevant biological variables [9] [10].

- Data scarcity: Limited availability of detailed preclinical and clinical datasets can restrict the development and validation of robust models [13].

| Challenge | Impact on Research Outcomes |

|---|---|

| In vitro/in vivo translation | Uncertain clinical predictivity |

| Species metabolic variation | Variable pharmacokinetic profiles |

| Analytical limitations | Potential for undetected metabolites |

| Computational assumptions | Model prediction errors |

| Data availability | Reduced statistical power, model bias |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types